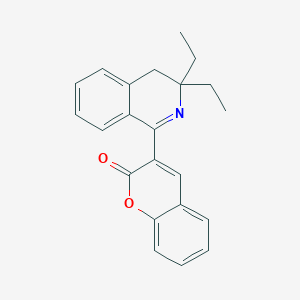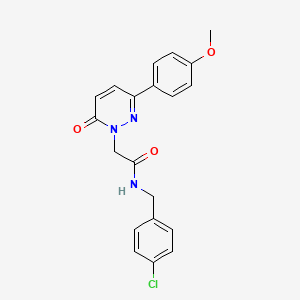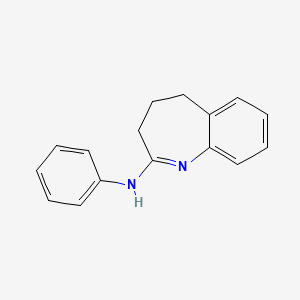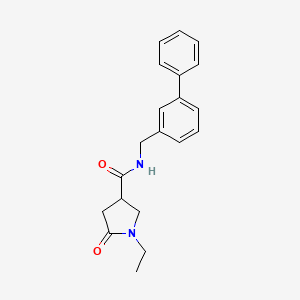![molecular formula C20H26N2O B5646553 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5646553.png)
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a benzyl group and a methoxy-methylphenyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 4-methoxy-3-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy-methylphenyl groups are replaced by other functional groups.
Scientific Research Applications
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds:
Benzylpiperazine (BZP): BZP is a well-known stimulant with a structure similar to this compound.
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another related compound that has been widely studied for its psychoactive effects.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound is structurally similar but includes additional functional groups that may enhance its biological activity.
Properties
IUPAC Name |
1-benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-14-19(8-9-20(17)23-2)16-22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOWIXOWFXRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5646483.png)
![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)
![4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)
![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)

![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)
![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)


![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
